3'-Methylflavokawin
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Overview
Description
3’-Methylflavokawin is a chalcone compound with the chemical formula C18H18O5 and a molecular weight of 314.3 g/mol . It is characterized by its yellow powder appearance and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . This compound is derived from the herbs of Humulus lupulus and has shown significant biological activity, particularly cytotoxicity against HeLa cells .
Preparation Methods
The synthesis of 3’-Methylflavokawin involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-hydroxy-4,6-dimethoxy-3-methylbenzaldehyde with 4-hydroxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3’-Methylflavokawin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of 3’-Methylflavokawin, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Methylflavokawin has diverse applications in scientific research:
Medicine: Its potential therapeutic effects are being explored, particularly in the context of its cytotoxic properties.
Industry: 3’-Methylflavokawin is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methylflavokawin involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by modulating specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cell cycle regulation and promote programmed cell death.
Comparison with Similar Compounds
3’-Methylflavokawin can be compared with other chalcone derivatives such as xanthohumol and 3’-geranyl-6’-O-methylchalconaringenin While these compounds share similar structural features, 3’-Methylflavokawin is unique due to its specific substitution pattern and biological activity Xanthohumol, for instance, also exhibits cytotoxicity but has a different substitution pattern on the chalcone backbone
Properties
Molecular Formula |
C18H18O5 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+ |
InChI Key |
SEWZLIZAUPQMMM-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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